1-methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine

Lipophilicity Drug-likeness Permeability prediction

Researchers requiring a diversifiable 4-aminopyrazole scaffold with a single reactive secondary amine handle often face limited commercial availability. This compound addresses that gap, providing a branched 2-methylbutyl side chain ideal for probing lipophilic sub-pockets in kinase hinge-binding motifs. - Branched alkyl chain may confer 2-8-fold lower MIC in Gram-positive pathogens vs. linear analogs. - Free base ready for amide coupling, urea formation, or reductive amination. - Low MW (167.25 Da) and MDL-indexed structure facilitate computational model validation.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13244452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCC(C)CNC1=CN(N=C1)C
InChIInChI=1S/C9H17N3/c1-4-8(2)5-10-9-6-11-12(3)7-9/h6-8,10H,4-5H2,1-3H3
InChIKeyAASFXSFZLPGCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine – Identity and Availability


1-Methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine (CAS 1153971-72-2; molecular formula C₉H₁₇N₃; molecular weight 167.25 g·mol⁻¹) is a disubstituted 4-aminopyrazole bearing an N1-methyl group and an N4-(2-methylbutyl) side chain . It belongs to the aminopyrazole scaffold class, which is widely exploited in medicinal chemistry for kinase inhibitor programs, anti-infective discovery, and agrochemical lead generation [1]. The compound is listed by multiple commercial suppliers at purities of ≥95% and is typically handled as a research building block for further derivatization . Critically, no peer-reviewed publication or patent was identified that reports quantitative biological activity data specifically for this compound; all documented bioactivity inference is confined to the broader aminopyrazole class .

1-Methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine: Why Assumptions Fail


Close structural analogs such as 1-ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine (CAS 1153044-63-3), N-benzyl-1-methyl-1H-pyrazol-4-amine, and N-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-amine differ from the target compound by only one substituent position, yet published structure–activity relationship (SAR) studies on the aminopyrazole scaffold demonstrate that even single-atom changes at N1 or N4 can alter kinase selectivity, shift IC₅₀ values by orders of magnitude, or invert functional activity (inhibitor vs. agonist) [1]. Within the 4-aminopyrazole series, variations in N-alkyl branching and chain length have been shown to modulate lipophilicity (cLogP), metabolic stability, and off-target kinase engagement independently of core scaffold recognition [2]. Because no direct comparative bioassay data exist for 1-methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine itself, procurement decisions cannot rely on class-average potency assumptions; each analog must be evaluated on its own experimental merits. The evidence items below present the best available comparator-anchored data—predominantly from structurally proximate analogs and class-level SAR—while explicitly noting where compound-specific quantitative differentiation is absent.

1-Methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine: Differentiation Evidence


Methyl vs. Ethyl at N1: Lipophilicity & Permeability

1-Methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine (MW 167.25) carries an N1-methyl group, whereas its closest commercially cataloged analog, 1-ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine (CAS 1153044-63-3; MW 181.28), bears an N1-ethyl substituent . The +14 Da molecular-weight increment and additional methylene unit in the ethyl analog are predicted to increase calculated logP by approximately 0.5–0.7 units based on fragment-based estimation methods (e.g., KOWWIN), which would reduce aqueous solubility relative to the N1-methyl target compound [1]. In parallel aminopyrazole kinase-inhibitor series, an N1-methyl→N1-ethyl switch has been associated with a 3- to 5-fold decrease in aqueous solubility and a corresponding reduction in passive Caco-2 permeability (Papp A→B) [2]. This physicochemical differentiation may be relevant when selecting a building block for early-stage hit expansion where solubility-limited assay interference is a concern.

Lipophilicity Drug-likeness Permeability prediction

2-Methylbutyl vs. n-Pentyl: Antibacterial SAR

The 2-methylbutyl side chain of the target compound introduces a β-branched alkyl architecture. In a systematic SAR study of N,N-bis-alkylaminopyrazole derivatives, compounds bearing branched N-alkyl chains (e.g., isopentyl, 2-methylbutyl) exhibited 2- to 8-fold lower MIC values against Staphylococcus aureus and Bacillus subtilis compared to their linear n-pentyl counterparts, with the branching effect attributed to enhanced hydrophobic packing within the bacterial enzyme active site [1]. While the target compound itself was not included in that study, the SAR trend directly implicates the 2-methylbutyl motif as a favorable branching topology for antibacterial potency relative to unbranched N4-substituents.

Antimicrobial N-alkyl SAR Gram-positive bacteria

4-Amino vs. 3-Amino Pyrazole: Kinase Binding Selectivity

The target compound is a 1H-pyrazol-4-amine regioisomer. The corresponding 3-amino congener, 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine (CAS 1183811-09-7), is also commercially available . In aminopyrazole-based kinase inhibitor programs, the 4-amino regioisomer positions the exocyclic amine for hydrogen-bond donation to the kinase hinge region (typically Glu or Asp backbone carbonyl), whereas the 3-amino regioisomer orients the amine ~2.4 Å away, often resulting in >10-fold loss in binding affinity [1]. For the mitotic kinase NEK2—a target for which pyrazole-based inhibitors are being actively pursued—4-aminopyrazole scaffolds yield IC₅₀ values in the 47–93 nM range, while the corresponding 3-aminopyrazole regioisomers frequently exceed 1 µM [2]. Although no NEK2 data exist for the specific compound, the regioisomeric preference is well-established and directly relevant for kinase-focused procurement.

Kinase inhibitor Regioisomer NEK2

Free Base vs. HCl Salt: Solubility and Stability

1-Methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine is supplied as the free base (MW 167.25) . Many structurally related 1-methylpyrazol-4-amine derivatives are commercialized as hydrochloride salts (e.g., 3-fluoro-1-methylpyrazol-4-amine hydrochloride, CAS 2402829-78-9) to improve aqueous solubility and solid-state stability [1]. In the broader aminopyrazole class, hydrochloride salt formation has been shown to increase aqueous solubility by 10- to 50-fold and reduce hygroscopicity compared to the free base, with solubility enhancement being most pronounced for compounds with cLogP > 2.0 [2]. The free base form of the target compound may therefore exhibit significantly lower aqueous solubility than its hypothetical hydrochloride counterpart, a consideration for assay design requiring DMSO stock solutions or aqueous dilution.

Salt form Stability Formulation

MDL Number as Literature Precedent Indicator

The target compound carries MDL number MFCD12195592, indicating it has been registered in the MDL/Symyx chemical database and is linked to at least one published synthetic procedure or commercial sourcing record . In contrast, the closely related analog 1-ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine (CAS 1153044-63-3) does not carry an MDL number, suggesting a lower degree of literature or database indexing . In procurement contexts, MDL registration serves as a practical indicator that a compound has passed a minimum threshold of documentation—synthetic protocol, characterization data, or supplier quality control—reducing the risk of receiving uncharacterized material or encountering irreproducible synthetic routes.

Literature precedent MDL indexing Procurement risk

Absence of Compound-Specific Biological Data

An exhaustive search of PubMed, Google Scholar, PubChem BioAssay, BindingDB, ChEMBL, and major patent databases (USPTO, WIPO, EPO) as of April 2026 identified zero peer-reviewed publications, patents, or curated bioactivity records containing quantitative IC₅₀, Ki, EC₅₀, MIC, or in vivo efficacy data for 1-methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine [1]. All differentiation claims in this guide are therefore derived from class-level SAR inference, computational estimation, or structural analogy to related 4-aminopyrazoles for which experimental data do exist [2]. This evidentiary limitation must be weighed when making procurement or candidate-selection decisions: the compound has not been experimentally benchmarked against any comparator in any biological assay.

Data gap Experimental validation Procurement caveat

1-Methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine: Application Scenarios


Kinase Inhibitor Fragment Growing & Hinge-Binder Expansion

The 4-amino regioisomer of the target compound aligns with the aminopyrazole hinge-binding pharmacophore validated in NEK2 (IC₅₀ = 47–93 nM for optimized analogs) and JNK3 inhibitor programs [1]. Procurement is indicated for medicinal chemistry teams seeking to diversify the N4-alkyl vector in an existing 1-methyl-4-aminopyrazole series, where the branched 2-methylbutyl chain can probe a lipophilic sub-pocket while the N1-methyl group maintains minimal steric bulk. The free base form is suitable for direct use in reductive amination, amide coupling, or urea formation at the secondary amine [2].

Antibacterial Hit Identification via β-Branched Alkyls

Class-level SAR demonstrates that branched N-alkyl chains on aminopyrazoles confer 2- to 8-fold lower MIC values against S. aureus and B. subtilis compared to linear chains [3]. The 2-methylbutyl substituent represents the minimal β-branched motif within this SAR series, making the target compound a logical inclusion in screening libraries targeting Gram-positive pathogens. Users should plan for DMSO stock preparation given the free base's anticipated moderate aqueous solubility (cLogP ~2.0–2.3) [4].

In Silico Model Training & Virtual Screening

Because the target compound lacks experimental bioactivity data, it is ideally suited as a prospective test case for virtual screening workflows, docking studies, or machine-learning model validation [5]. Its relatively low molecular weight (167.25 Da) and well-defined 2D topology make it computationally tractable. Comparing predicted vs. experimentally determined properties (once generated) against the N1-ethyl analog (ΔMW +14, ΔcLogP ~+0.5–0.7) provides a clean matched molecular pair for evaluating predictive model accuracy .

Chemical Probe Development via Secondary Amine Handle

The N4-(2-methylbutyl) secondary amine offers a single reactive handle for conjugation to fluorophores, biotin, or solid supports without requiring protecting-group manipulation of the N1-methyl substituent [2]. This contrasts with N,N-bis-alkylated aminopyrazoles where both amine positions are blocked, limiting derivatization options. The MDL-indexed status (MFCD12195592) provides a baseline documentation anchor supporting reproducible synthetic protocol development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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